Potassium icos-9-enoate

Catalog No.
S13133823
CAS No.
94135-61-2
M.F
C20H37KO2
M. Wt
348.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium icos-9-enoate

CAS Number

94135-61-2

Product Name

Potassium icos-9-enoate

IUPAC Name

potassium;(E)-icos-9-enoate

Molecular Formula

C20H37KO2

Molecular Weight

348.6 g/mol

InChI

InChI=1S/C20H38O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h11-12H,2-10,13-19H2,1H3,(H,21,22);/q;+1/p-1/b12-11+;

InChI Key

JZEGYCHASAJOIP-CALJPSDSSA-M

Canonical SMILES

CCCCCCCCCCC=CCCCCCCCC(=O)[O-].[K+]

Isomeric SMILES

CCCCCCCCCC/C=C/CCCCCCCC(=O)[O-].[K+]

Potassium icos-9-enoate is a potassium salt of an unsaturated fatty acid, specifically derived from icos-9-enoic acid, which features a double bond located at the ninth carbon atom. This compound is characterized by its long hydrocarbon chain and the presence of a carboxylate group, making it a member of the fatty acid family. The molecular formula can be represented as C20H39O2KC_{20}H_{39}O_2K, indicating it contains 20 carbon atoms, 39 hydrogen atoms, two oxygen atoms, and one potassium atom. Potassium icos-9-enoate is typically used in various chemical and biological applications due to its unique properties, including its solubility in water and its potential biological activity.

Typical of carboxylate salts. These include:

  • Esterification: Reacting with alcohols to form esters.
  • Saponification: Hydrolysis of fats or oils in the presence of potassium hydroxide to produce glycerol and fatty acid salts.
  • Transesterification: Involving the exchange of alkoxy groups between esters and alcohols, which can be significant in biodiesel production.

The compound's unsaturation allows it to undergo additional reactions such as hydrogenation, where it can be converted into saturated fatty acids.

Research indicates that unsaturated fatty acids exhibit various biological activities, including anti-inflammatory and antioxidant effects. Potassium icos-9-enoate may contribute to these activities due to its structure. It has been suggested that compounds related to unsaturated fatty acids can modulate lipid metabolism and influence cellular signaling pathways, potentially impacting cardiovascular health and inflammation .

Potassium icos-9-enoate can be synthesized through several methods:

  • Direct Saponification: Reacting icos-9-enoic acid with potassium hydroxide in an aqueous medium.
  • Transesterification: Converting triglycerides from plant oils into potassium salts by reacting them with potassium hydroxide.
  • Chemoenzymatic Synthesis: Utilizing enzymes to facilitate the formation of esters from fatty acids and alcohols under mild conditions .

These methods highlight the versatility in producing this compound while maintaining its integrity for biological applications.

Potassium icos-9-enoate has diverse applications across various fields:

  • Cosmetics: Used as an emollient or emulsifier in skin care products.
  • Food Industry: Acts as a food additive or preservative due to its antimicrobial properties.
  • Pharmaceuticals: Investigated for potential therapeutic effects related to inflammation and lipid metabolism disorders.
  • Agriculture: Explored as a natural pesticide or growth enhancer due to its biological activity.

Several compounds share structural similarities with potassium icos-9-enoate, primarily other unsaturated fatty acids and their salts. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Potassium oleateC18H33O2KC_{18}H_{33}O_2KCommonly used as a surfactant; derived from oleic acid.
Potassium linoleateC18H33O2KC_{18}H_{33}O_2KContains two double bonds; known for anti-inflammatory properties.
Potassium palmitoleateC16H31O2KC_{16}H_{31}O_2KDerived from palmitoleic acid; exhibits antimicrobial activity.

Uniqueness

Potassium icos-9-enoate is unique due to its specific position of unsaturation (at the ninth carbon), which may confer distinct biological properties compared to other similar compounds like potassium oleate or potassium linoleate. This positional specificity can influence how the compound interacts within biological systems, potentially leading to different metabolic pathways or physiological effects.

Hydrogen Bond Acceptor Count

2

Exact Mass

348.24306190 g/mol

Monoisotopic Mass

348.24306190 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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